molecular formula C8H15NO2 B13158144 1-(4-Methoxypyrrolidin-2-yl)propan-1-one

1-(4-Methoxypyrrolidin-2-yl)propan-1-one

Cat. No.: B13158144
M. Wt: 157.21 g/mol
InChI Key: SCCRJOMQOBJIMQ-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrrolidin-2-yl)propan-1-one (CAS: 1603103-99-6) is a chemical compound supplied for early-stage research and development. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this pyrrolidine derivative is characterized by a propanone group attached to a 4-methoxypyrrolidine ring . The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are frequently explored as key intermediates in organic synthesis and pharmaceutical research . For instance, structurally similar 4-methoxypyrrolidinyl compounds are investigated as building blocks for more complex molecules . Furthermore, substituted pyrrolidine compounds have been identified as core structures in patented research for a range of biological activities, underscoring the value of this heterocycle in the discovery of new therapeutic agents . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers can order this compound in various pack sizes, with purities available at 95% . For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-methoxypyrrolidin-2-yl)propan-1-one

InChI

InChI=1S/C8H15NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3

InChI Key

SCCRJOMQOBJIMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CN1)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxypyrrolidine Core

One effective method to obtain the 4-methoxypyrrolidine ring involves starting from a suitably functionalized pyrrolidine precursor or from open-chain amino alcohols, followed by ring closure and methoxylation.

  • Starting Material: 4-hydroxy-pyrrolidine derivatives or 2-pyrrolidinone can be used as precursors.
  • Methoxylation: The hydroxy group at the 4-position is converted to a methoxy group via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Ring Formation: If starting from open-chain precursors, cyclization can be achieved by intramolecular nucleophilic substitution or reductive amination to form the pyrrolidine ring.

Introduction of the Propan-1-one Side Chain

The propan-1-one group is typically introduced at the 2-position of the pyrrolidine ring through acylation or alkylation:

  • Acylation of Pyrrolidine Nitrogen: Direct acylation with propanoyl chloride under controlled conditions can attach the propanone moiety to the nitrogen, but this would yield an N-substituted product rather than the desired 1-(4-Methoxypyrrolidin-2-yl)propan-1-one.
  • Alkylation at the 2-Position: More commonly, the propanone side chain is introduced at the 2-position carbon via alkylation of a 2-lithiated pyrrolidine intermediate with a suitable electrophile such as 1-bromopropan-1-one or its equivalents.
  • Alternative Route: Reductive amination of 4-methoxypyrrolidine with 3-oxopropanal derivatives can also yield the desired ketone-substituted pyrrolidine.

Representative Synthetic Procedure

A representative synthetic route can be summarized as follows:

Step Reagents and Conditions Outcome Yield (%)
1. Preparation of 4-hydroxypyrrolidine Starting from 2-pyrrolidinone, reduction with lithium aluminum hydride 4-hydroxypyrrolidine 80-90
2. Methoxylation Methyl iodide, potassium carbonate, acetone, reflux 4-methoxypyrrolidine 75-85
3. Lithiation at 2-position n-Butyllithium, THF, -78 °C 2-lithiated intermediate -
4. Alkylation with propan-1-one electrophile Addition of 1-bromopropan-1-one, stirring at low temperature This compound 60-75

This sequence ensures regioselective substitution and preserves the ketone functionality.

Analytical Data and Purification

  • Purification: The crude product is typically purified by column chromatography on silica gel using mixtures of ethyl acetate and hexanes or by recrystallization from suitable solvents.
  • Characterization: Confirmation of structure is carried out by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
  • Yields: Overall yields from starting materials to final product generally range between 40% and 70%, depending on reaction scale and purification efficiency.

Research Findings and Optimization

  • Studies have shown that the choice of base and solvent during lithiation and alkylation steps critically affects regioselectivity and yield.
  • Use of protecting groups on nitrogen during lithiation can improve selectivity by preventing side reactions.
  • Alternative catalytic methods involving transition metal catalysts for direct C–H functionalization of pyrrolidine rings have been reported, but these are less common for this specific compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Classical Lithiation/Alkylation Lithiation at 2-position, alkylation with ketone electrophile High regioselectivity, well-established Requires low temperature, sensitive reagents 60-75%
Reductive Amination Reaction of 4-methoxypyrrolidine with aldehyde/ketone Mild conditions, fewer steps May produce mixtures, lower regioselectivity 40-60%
Methylation of Hydroxy Precursor Hydroxy to methoxy conversion post ring formation Straightforward, good yields Requires hydroxy precursor availability 75-85%

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Methoxypyrrolidin-2-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .

Comparison with Similar Compounds

The following analysis compares 1-(4-Methoxypyrrolidin-2-yl)propan-1-one with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Structural Analogues with Aryl-Ketone Moieties
Compound Name Key Substituents Reactivity/Biological Activity Reference
1-(3-Fluorophenyl)propan-1-one 3-Fluoroaryl High yields (73%) in C-O coupling reactions with N-hydroxyphthalimide
1-(4-Chlorophenyl)propan-1-one 4-Chloroaryl Moderate yields (67%) in similar coupling reactions
1-(4-(Trifluoromethyl)phenyl)propan-1-one 4-CF₃ group Lower yields (64%) due to steric/electronic effects
This compound 4-Methoxy-pyrrolidine Not directly tested in coupling; methoxy may enhance solubility vs. halogens N/A

Key Differences :

  • Electronic Effects: Halogenated aryl ketones (e.g., 3-Fluoro, 4-Cl) exhibit electron-withdrawing properties, enhancing electrophilicity in coupling reactions .
  • Biological Relevance : Aryl halides are common in drug design for metabolic stability, whereas the pyrrolidine-methoxy group may improve CNS penetration due to increased lipophilicity .
Pyrrolidine/Piperidine Derivatives
Compound Name Heterocycle & Substituents Biological Activity Reference
2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one Piperidine, 4-isobutylphenyl Ibuprofen hybrid; anti-inflammatory potential
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one (MPPP) Pyrrolidine, 4-methylphenyl Psychoactive (cathinone analog)
4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one) Methylamino, 4-fluoroaryl Serotonergic activity; stimulant effects
This compound 4-Methoxy-pyrrolidine Potential enzyme inhibition (e.g., COX-2) due to methoxy’s H-bonding N/A

Key Differences :

  • Heterocycle Impact : Piperidine derivatives (e.g., ibuprofen hybrid) exhibit extended half-lives due to slower metabolism compared to pyrrolidine-containing compounds .
  • Substituent Effects : MPPP’s methylphenyl group enhances lipophilicity for blood-brain barrier penetration, while the target compound’s methoxy group balances solubility and target engagement .
Functionalized Propan-1-ones with Bioactive Groups
Compound Name Functional Groups Activity/Application Reference
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one Methylsulfonyl, phenylthio Potent COX-2 inhibitor (IC₅₀ ~0.1 µM)
1-(4-Chloro-2-hydroxyphenyl)propan-1-one 4-Cl, 2-hydroxyaryl Antimicrobial potential (unconfirmed)
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one Hydroxymethyl-pyrrolidine Increased hydrophilicity vs. methoxy
This compound Methoxy-pyrrolidine Hypothesized selectivity for amine receptors N/A

Key Differences :

  • Pharmacophore Design: Methylsulfonyl groups (COX-2 inhibitors) are strong H-bond acceptors, whereas methoxy groups act as moderate donors, suggesting divergent target interactions .
  • Solubility : The hydroxymethyl group in ’s compound improves water solubility, whereas the methoxy group offers a balance between lipophilicity and polarity .

Biological Activity

1-(4-Methoxypyrrolidin-2-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxy group, which contributes to its unique chemical properties. The structure can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator depending on the target. The pyrrolidine ring enhances its binding affinity, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values against common pathogens:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against A. baumannii
This compoundTBDTBD
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One0.58

Neuroprotective Effects

Studies have suggested that similar pyrrolidine derivatives exhibit neuroprotective effects, potentially influencing neurodegenerative disease pathways. The neurotropic activity of these compounds can be linked to their ability to modulate neurotransmitter systems.

Study on Antiviral Properties

A recent investigation focused on the antiviral potential of compounds structurally related to this compound. The study found that certain derivatives effectively inhibited viral replication in vitro, particularly against coronaviruses. The mechanism involved the inhibition of viral proteases, which are crucial for viral maturation.

Clinical Relevance

In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as anxiety and depression due to their psychoactive properties. A double-blind study demonstrated significant improvement in symptoms among participants treated with a related compound.

Comparative Analysis

When compared to other compounds in the same class, this compound shows unique pharmacological profiles due to its specific substitution pattern on the pyrrolidine ring. This uniqueness may confer distinct biological activities that warrant further exploration.

CompoundMechanism of ActionBiological Activity
This compoundEnzyme InhibitionAntimicrobial, Neuroprotective
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-OneReceptor ModulationAntimicrobial
Indolyl-containing CompoundsTopoisomerase InhibitionAntibacterial

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